

# Physical and chemical properties of 2,3-Dimethyl-1,3-butadiene

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## Compound of Interest

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An In-depth Technical Guide to **2,3-Dimethyl-1,3-butadiene**

## Abstract

**2,3-Dimethyl-1,3-butadiene**, also known as biisopropenyl, is a conjugated diene with significant applications in polymer chemistry and organic synthesis.<sup>[1][2]</sup> Its unique structural characteristics, particularly the methyl groups on the C2 and C3 positions, influence its reactivity, making it a valuable monomer for synthetic rubber and a reactive diene in cycloaddition reactions.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **2,3-Dimethyl-1,3-butadiene**, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications for researchers, scientists, and drug development professionals.

## Physical and Spectroscopic Properties

**2,3-Dimethyl-1,3-butadiene** is a clear, colorless, and highly flammable liquid at room temperature.<sup>[2][4][5]</sup> It is miscible with organic solvents like chloroform and immiscible with water.<sup>[2][4]</sup> Due to its propensity to polymerize, especially when heated or exposed to sunlight, it is often supplied with a stabilizer such as butylated hydroxytoluene (BHT).<sup>[4]</sup>

## Table 1: Physical Properties of 2,3-Dimethyl-1,3-butadiene

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>10</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	82.14 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
CAS Number	513-81-5	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Clear colorless liquid	<a href="#">[2]</a> <a href="#">[4]</a>
Density	0.726 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	-76 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	68-69 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	-1 °C to -8 °F	<a href="#">[4]</a> <a href="#">[8]</a>
Refractive Index (n <sup>20</sup> /D)	1.438	<a href="#">[2]</a> <a href="#">[4]</a>
Vapor Pressure	152.0 mmHg	<a href="#">[1]</a>
269 mmHg at 37.7 °C	<a href="#">[4]</a> <a href="#">[9]</a>	

**Table 2: Spectroscopic Data for 2,3-Dimethyl-1,3-butadiene**

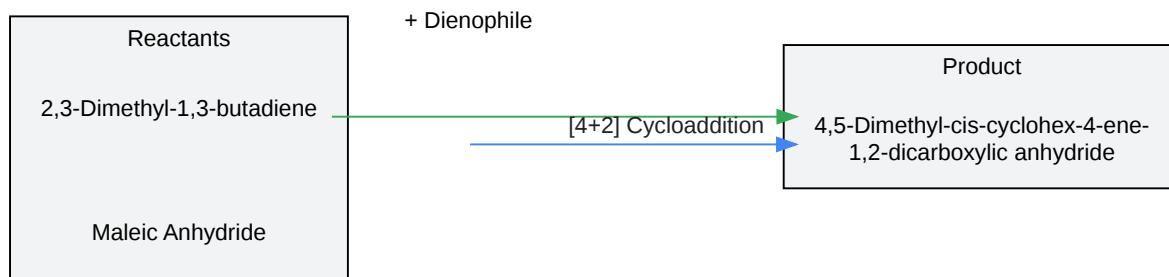
Spectrum Type	Key Features and Peaks	References
<sup>1</sup> H NMR	Spectra available for reference.	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a>
<sup>13</sup> C NMR	Spectra available for reference.	<a href="#">[1]</a> <a href="#">[10]</a>
IR Spectroscopy	Spectra available for reference.	<a href="#">[10]</a>
Mass Spectrometry	Data available in the NIST WebBook.	<a href="#">[6]</a> <a href="#">[10]</a>
Raman Spectroscopy	Spectra available for reference.	<a href="#">[10]</a>

# Chemical Properties and Reactivity

As a conjugated diene, the chemistry of **2,3-Dimethyl-1,3-butadiene** is dominated by its participation in cycloaddition reactions, polymerization, and electrophilic additions.

## Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. [12][13] **2,3-Dimethyl-1,3-butadiene** is a particularly reactive diene in these [4+2] cycloaddition reactions.[3] The methyl groups at the C2 and C3 positions stabilize the required s-cis conformation, which enhances its reaction rate compared to unsubstituted 1,3-butadiene.[3][13] It readily reacts with various dienophiles, such as maleic anhydride, to form cyclohexene derivatives.[12][14]



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Caption: Diels-Alder reaction of **2,3-Dimethyl-1,3-butadiene** with maleic anhydride.

## Polymerization

**2,3-Dimethyl-1,3-butadiene** undergoes polymerization through various mechanisms, including radical and coordination polymerization, to form poly(**2,3-dimethyl-1,3-butadiene**) (PDMB).[2] [15][16] This polymer was historically significant as an early synthetic rubber.[16] The microstructure of the resulting polymer (e.g., cis-1,4, trans-1,4, or 1,2-addition) can be controlled by the choice of catalyst and reaction conditions.[16][17] For instance, rare-earth metal catalysts can produce PDMB with perfect cis-1,4 selectivity.[17] Radical polymerization,

which can be challenging due to steric hindrance, has been successfully performed within the nanochannels of porous coordination polymers, which suppress termination reactions.[15][18]

## Electrophilic Addition

Like other alkenes, **2,3-Dimethyl-1,3-butadiene** reacts with electrophiles such as hydrogen halides (e.g., HBr). The reaction proceeds via the formation of a carbocation intermediate. Due to the conjugated system, both 1,2- and 1,4-addition products can be formed, leading to a mixture of products.[19] The stability of the possible carbocation intermediates dictates the major and minor products of the reaction.[19]

## Experimental Protocols

The following sections detail methodologies for the synthesis and key reactions of **2,3-Dimethyl-1,3-butadiene**.

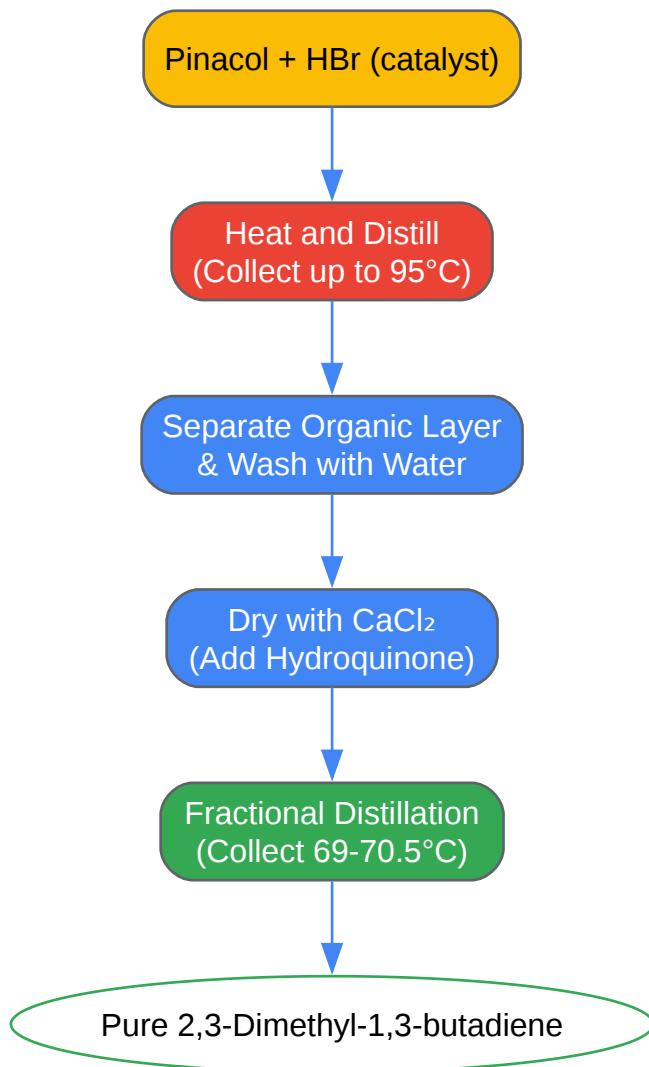
### Synthesis via Dehydration of Pinacol

A common and convenient laboratory method for preparing **2,3-Dimethyl-1,3-butadiene** is the acid-catalyzed dehydration of pinacol (2,3-dimethylbutane-2,3-diol).[20][21] Various acidic catalysts can be employed, including hydrobromic acid.[20]

Protocol:

- Preparation: A mixture of 354 g (3 moles) of pinacol and 10 mL of 48% hydrobromic acid is placed in a 2-liter round-bottomed flask fitted with a packed fractionating column.[20] A few boiling chips are added.
- Distillation: The flask is heated slowly. The distillate is collected until the thermometer reading reaches 95 °C.[20] This process takes approximately 2 hours.
- Workup: The collected distillate will consist of two layers. The upper, organic layer is separated and washed twice with 100-mL portions of water.[20]
- Drying and Stabilization: 0.5 g of hydroquinone is added as a stabilizer, and the liquid is dried overnight with 15 g of anhydrous calcium chloride.[20]

- Purification: The dried liquid is purified by fractional distillation. The fraction boiling between 69–70.5 °C is collected as the final product.[20] A competing side reaction is the pinacol rearrangement, which can form pinacolone.[21]



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Caption: Workflow for the synthesis of **2,3-Dimethyl-1,3-butadiene** from pinacol.

## Diels-Alder Reaction with Maleic Anhydride

This protocol describes the reaction of the synthesized diene with maleic anhydride to form the Diels-Alder adduct.[12]

Protocol:

- Reaction Setup: Add 1.0 g of maleic anhydride to the previously synthesized **2,3-Dimethyl-1,3-butadiene** in a 125 mL Erlenmeyer flask.[12]
- Initiation: Gently warm the reaction mixture with your hands. An exothermic reaction should commence, causing a rapid temperature increase.[12]
- Reaction Control: Remove the heat source as soon as the reaction begins to prevent the diene from boiling off.[12]
- Cooling and Isolation: Allow the mixture to cool to room temperature. The solid product, 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, will crystallize.[12]
- Purification: The crude product can be purified by recrystallization from a suitable solvent. [21]

## Radical Polymerization in Coordination Nanochannels

This protocol provides a typical procedure for the radical polymerization of **2,3-Dimethyl-1,3-butadiene** (DMB) using a porous coordination polymer (PCP) as a host.[15]

### Protocol:

- Host Preparation: Dry 200 mg of the host PCP by evacuation (<0.1 kPa) at 135 °C for 8 hours in a Pyrex reaction tube.[15]
- Monomer Loading: Immerse the dried PCP powder in a solution of 1 mL of purified DMB containing 4 mg of 2,2'-Azobis(isobutyronitrile) (AIBN) as an initiator.[15] Allow this to sit at room temperature for 30 minutes to introduce the monomer and initiator into the nanochannels.
- Excess Monomer Removal: Remove the excess monomer external to the host crystals by evacuation (10 kPa) at room temperature for 30 minutes.[15]
- Polymerization: Fill the reaction tube with nitrogen and heat it to 60 °C for 48 hours to initiate polymerization.[15]
- Polymer Isolation: Wash the resulting composite with methanol. To isolate the polymer, vigorously stir the composite for two days in a mixture of hexane (100 mL) and a 0.05 M

aqueous solution of sodium ethylenediaminetetraacetate (Na-EDTA) (100 mL) to decompose the PCP host.[15]

- Final Product: Separate the organic layer and evaporate the solvent to obtain the final **poly(2,3-dimethyl-1,3-butadiene)** product.[15]

## Applications

The primary applications of **2,3-Dimethyl-1,3-butadiene** are rooted in its reactivity as a diene.

- Polymer Science: It serves as a monomer for the creation of synthetic rubbers and specialty polymers like plastic-rubber diblock copolymers.[2][16][17]
- Organic Synthesis: It is a valuable reagent in Diels-Alder reactions for the construction of complex cyclic and polycyclic molecules.[12]
- Analytical Chemistry: It has been used as a scavenging agent to efficiently remove N-ethylmaleimide from aqueous solutions in biochemical assays.[14]

## Safety Information

**2,3-Dimethyl-1,3-butadiene** is a highly flammable liquid and vapor (GHS Hazard H225).[1][5]

[8] It should be kept away from heat, sparks, open flames, and hot surfaces.[5] Vapors may form an explosive mixture with air.[5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, well-ventilated place, typically at refrigerator temperatures (2-8°C), and in a tightly closed container.[4][8]

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